molecular formula C12H10O B1666291 3-Phenylphenol CAS No. 580-51-8

3-Phenylphenol

Cat. No.: B1666291
CAS No.: 580-51-8
M. Wt: 170.21 g/mol
InChI Key: UBXYXCRCOKCZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylphenol, also known as [1,1’-biphenyl]-3-ol, is an organic compound with the molecular formula C₁₂H₁₀O. It is a member of the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylphenol can be synthesized through several methods. One common approach involves the Fries rearrangement, where phenolic esters are rearranged to produce hydroxybiphenyls. Another method is the Bamberger rearrangement, which involves the rearrangement of N-phenylhydroxylamines. Additionally, the hydrolysis of phenolic esters or ethers and the reduction of quinones are also viable synthetic routes .

Industrial Production Methods

In industrial settings, this compound is often produced through the demethylation of m-aryloxy phenols using hydrogen bromide and boron tribromide as catalysts. These reagents coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions .

Chemical Reactions Analysis

Esterification and Ether Formation

3-Phenylphenol participates in nucleophilic substitution reactions characteristic of phenolic hydroxyl groups. It forms esters with carboxylic acids under acidic or coupling agent conditions. For example, reaction with 2-cyclohexylacetic acid using dicyclohexylcarbodiimide yields 2-cyclohexylacetic acid biphenyl-3-yl ester . Etherification occurs via Williamson synthesis or alkylation, producing aryl ethers critical in polymer and pharmaceutical intermediates.

Oxidation Reactions

Electrochemical and enzymatic oxidation pathways dominate its reactivity:

  • Anodic polymerization in methyl isobutyl ketone (MIBK) or mesityl oxide (MO) produces conductive poly(this compound) films. Current efficiencies vary by solvent:

SolventCurrent Efficiency (%)
MIBK92.68
MO103.84

This solvent-dependent behavior arises from differing dielectric constants affecting radical coupling .

  • Metabolic oxidation by Sphingomonas spp. involves flavin-dependent monooxygenases, forming 2,3-dihydroxybiphenyl intermediates. These undergo meta-cleavage to 2-hydroxypenta-2,4-dienoate before entering the Krebs cycle .

Electrochemical Polymerization

Electropolymerization mechanisms differ significantly between isomers. This compound exhibits lower deposition rates compared to para- and ortho-isomers due to steric hindrance at the meta position. Analytical recovery studies highlight solvent effects:

Modifying Layer4-Methoxyphenol Recovery (%)4-Chlorophenol Recovery (%)
poly(this compound) MIBK92.6886.77
poly(this compound) MO103.8499.28

MO enhances analyte diffusion through polymer matrices, enabling higher signal retention .

Metabolic Pathways and Biodegradation

While most studies focus on ortho-phenylphenol, this compound likely shares similar microbial degradation routes:

  • Initial hydroxylation : Flavin monooxygenases add hydroxyl groups

  • Ring cleavage : Dioxygenases break biphenyl rings

  • Mineralization : Products enter central metabolism via benzoate/catechol pathways

Key intermediates detected in analogous systems:

  • 2,3-Dihydroxybiphenyl (transient)

  • Catechol derivatives

  • 2-Hydroxypenta-2,4-dienoate

Bacterial strains like Sphingomonas haloaromaticamans upregulate bph operon enzymes (dioxygenases, hydrolases) during degradation .

Synthetic Methods and Catalytic Reactions

Industrial synthesis employs catalytic systems for selectivity:

  • Pt/C catalysts modified with Na₂CO₃ or CaCO₃ achieve >90% yield in reductive dehydroxylation reactions

  • Coupling reactions : Suzuki-Miyaura cross-coupling constructs biphenyl frameworks

  • Acid-mediated cyclization : Forms fused polycyclic compounds

Comparative catalytic performance:

Catalyst SystemYield (%)Selectivity (%)
5% Pt/C + CaCO₃9095
Unmodified 5% Pt/C38.740

Alkali modifiers suppress undesired side reactions by neutralizing acidic sites .

Scientific Research Applications

Antimicrobial Properties

3-Phenylphenol exhibits significant antibacterial activity against a range of pathogenic bacteria. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death. This property positions it as a potential candidate for use in disinfectants and preservatives.

Case Studies:

  • Study on Antibacterial Activity : Research has demonstrated that this compound is effective against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes enhances its efficacy as an antimicrobial agent .
  • Application in Disinfectants : Due to its antimicrobial properties, formulations containing this compound are being developed for surface disinfectants in healthcare settings .

Analytical Chemistry

This compound serves as a sensitive colorimetric reagent in analytical chemistry, particularly for the analysis of uronic acids. Its phenolic structure allows it to form complexes with various analytes, enhancing detection sensitivity.

Applications:

  • Colorimetric Analysis : The compound is used in assays where color change indicates the presence of specific substances, making it valuable in biochemical research .
  • Electrochemical Sensing : In studies involving electropolymerization, this compound has been utilized to create conductive polymers that enhance the electrochemical signals of other compounds, thereby improving analytical sensitivity .

Polymer Synthesis

The electropolymerization of this compound has been studied extensively for developing conductive materials. This process allows for the formation of polymers that can be used in various applications, including sensors and electronic devices.

Research Findings:

  • Electropolymerization Studies : Research indicates that polymers derived from this compound exhibit distinct electrochemical properties when compared to other phenolic compounds. This is attributed to the unique positioning of the phenyl group, which influences polymer stability and conductivity .
Modifying Layer4-Methoxyphenol4-Chlorophenol
poly(this compound) MIBK92.6886.77
poly(this compound) MIBK + CAV92.5779.24
poly(this compound) MO103.8499.28
poly(this compound) MO + CAV104.57100.49

This table summarizes the electrochemical performance of polymers synthesized from this compound compared to other modifying layers .

Mechanism of Action

The mechanism of action of 3-Phenylphenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can participate in hydrogen bonding and electron transfer processes. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.

    4-Phenylphenol: Similar to 3-Phenylphenol but with the phenyl group at the fourth position.

    2-Phenylphenol: Another isomer with the phenyl group at the second position.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in unique chemical reactions and applications compared to its isomers .

Biological Activity

3-Phenylphenol (3-PP), a derivative of phenylphenol, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant studies, including case studies and data tables that summarize key findings.

This compound is characterized by its phenolic structure, which contributes to its chemical reactivity and biological interactions. Its molecular formula is C12_{12}H10_{10}O, and it features a hydroxyl group (-OH) attached to a phenyl ring.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and herbicidal properties. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Research indicates that 3-PP possesses significant antimicrobial properties against various pathogens. A study evaluated its efficacy against bacteria and fungi, revealing the following results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that 3-PP could be a potential candidate for developing antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-PP has been explored in several studies. Notably, it was found to inhibit the proliferation of cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. A summary of findings is presented in the table below:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-715Induction of apoptosis
PC-320Cell cycle arrest at G2/M phase

The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression .

Herbicidal Activity

3-PP has also shown herbicidal activity, particularly against broadleaf weeds. A study reported that it effectively inhibited the germination and growth of several weed species. The results are summarized below:

Weed Species Effective Concentration (EC)
Amaranthus retroflexus100 mg/L
Chenopodium album150 mg/L

This suggests that 3-PP could be utilized in agricultural applications as a selective herbicide .

The biological activities of 3-PP can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : 3-PP induces oxidative stress in microbial and cancer cells, leading to cell death.
  • Inhibition of Enzymatic Pathways : It interferes with specific metabolic pathways in target organisms, disrupting their growth and survival.
  • Alteration of Gene Expression : Studies have shown that 3-PP can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing 3-PP was tested against hospital-acquired infections caused by Staphylococcus aureus. The study demonstrated a significant reduction in bacterial load in infected wounds treated with the formulation compared to controls.

Case Study 2: Cancer Cell Line Studies

A series of experiments involving various cancer cell lines highlighted the potential of 3-PP as an adjunct therapy in cancer treatment. The compound enhanced the efficacy of standard chemotherapy agents when used in combination therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylphenol, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Two common routes include:

  • Suzuki-Miyaura Coupling : Reaction of m-bromophenol with phenylboronic acid using a palladium catalyst, achieving ~99% yield .
  • Ketone Reduction : Reduction of 5,6-dihydro-[1,1’-biphenyl]-3(4H)-one under hydrogenation conditions, yielding ~97% .
  • Key factors affecting yield include catalyst efficiency (e.g., Pd-based catalysts for Suzuki reactions), solvent polarity, and purification methods (e.g., column chromatography). Purity can be validated via GC analysis with reference standards .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 270 nm) provide high sensitivity. Validate using spiked recovery experiments (target: 90–110% recovery).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; derivatize with BSTFA to enhance volatility. Calibrate against certified reference materials (e.g., NIST standards) .
  • Colorimetric Assays : Adapt the phenol-sulfuric acid method (typically for sugars) by optimizing wavelength and reaction time for phenolic hydroxyl groups, though cross-validation with chromatographic methods is advised .

Advanced Research Questions

Q. How can QSAR models and molecular docking elucidate structure-activity relationships in this compound derivatives?

  • Methodological Answer :

  • QSAR Workflow : Use descriptors like logP, molar refractivity, and steric parameters to correlate substituent effects (e.g., N-alkyl chain length) with bioactivity (e.g., FAAH inhibition). Employ multiple linear regression or machine learning (e.g., Random Forest) for model building .
  • Docking Studies : Dock this compound derivatives into enzyme active sites (e.g., FAAH) using AutoDock Vina. Compare binding energies of substituted analogs (e.g., cyclobutyl vs. n-octyl groups) to prioritize synthetic targets .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Conduct a PRISMA-guided literature review to identify studies, then apply meta-analysis (fixed/random effects models) to reconcile discrepancies. Stratify by assay type (e.g., in vitro vs. in vivo) and control for variables like solvent polarity and cell line specificity .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., OECD guidelines) with triplicate measurements. Use ANOVA to assess inter-laboratory variability .

Q. What strategies optimize the regioselective functionalization of this compound for tailored physicochemical properties?

  • Methodological Answer :

  • Steric Effects : Introduce bulky groups (e.g., adamantyl) at the 3′-position to hinder rotational freedom, altering solubility and crystallinity. Monitor via X-ray diffraction .
  • Electronic Effects : Attach electron-withdrawing groups (e.g., nitro) to the biphenyl moiety to modulate pKa and redox potential. Characterize using cyclic voltammetry .
  • Hybrid Approaches : Combine substituent effects (e.g., 3′-methoxy with 4′-fluoro) and assess synergies via factorial experimental design .

Q. Data Presentation Guidelines

  • Tables : Include comparative synthesis yields, QSAR model statistics (R², RMSE), and bioactivity IC50 values.
  • Figures : Use molecular docking snapshots, chromatograms (HPLC/GC-MS), and meta-analysis forest plots.
  • Citations : Prioritize peer-reviewed journals over vendor catalogs; exclude non-academic sources (e.g., ) per requirements .

Properties

IUPAC Name

3-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXYXCRCOKCZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022462
Record name 3-Phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-51-8
Record name 3-Phenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PHENYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-3-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BIPHENYLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU11X47H4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of 660 mg (3 mmol) of 3-iodophenol, 439 mg (3.6 mmol) phenylboronic acid, and 173 mg (0.15 mmol) tetrakistriphenylphosphine in 10 mL of toluene, 5 mL ethanol, and 6 mL 2M sodium carbonate (aqueous) was heated at 100° C. in an inert atmosphere of nitrogen for 15 minutes. The cooled mixture was partitioned between EtOAc, ice, and brine and the organic phase was separated, washed with brine, dried over anhydrous Na2SO4, filtered and evaporated. The residue was purified by plate layer chromatography (PLC) using CH2Cl2 as the eluant to give 430 mg of the title product.
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
439 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 ml. beaker, 25 g. of the starting phenylphenol mixture used in Example 1, above, and water containing 1.0 g. of sodium hydroxide were added. The mixture was heated to 95° C. and stirred for 10 minutes after reaching this temperature. This gave a mole ratio of caustic to m-phenylphenol of about 5.55 to 1. Water was added to maintain volume. The solid was collected on a filter. The cake was treated with small amounts of hydrochloric acid and dried. The resulting p-phenylphenol was analyzed and shown to have 1.2% of m-phenylphenol present therein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Bromophenol (1.0 g, 5.78 mmol), phenylboronic acid (1.4 g, 11.48 mmol), potassium carbonate (2.0 g, 14.47 mmol), and PdCl2(PPh3) (1/200 eq.) were added to a solution of dioxane/H2O (20 mL/5 mL). The resulting solution was refluxed for 16 h. The reaction mixture was then partitioned between Et2O and water, and the aqueous phase was extracted with Et2O. The combined organic layer was evaporated to dryness and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to give TC-IV-119 (1.02 g, 100%) as a transparent oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
3-Phenylphenol
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
3-Phenylphenol
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
3-Phenylphenol
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
3-Phenylphenol
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
3-Phenylphenol
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
3-Phenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.